molecular formula C14H17NS2 B6309839 2-Cyano-2-hexylbenzodithiolate CAS No. 1858249-76-9

2-Cyano-2-hexylbenzodithiolate

Cat. No.: B6309839
CAS No.: 1858249-76-9
M. Wt: 263.4 g/mol
InChI Key: CDMXQLSMGWDAFL-UHFFFAOYSA-N
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Description

2-Cyano-2-hexylbenzodithiolate is an organic compound with the chemical formula C14H17NS2. It is a white to yellow solid with a characteristic thiol odor. This compound is known for its solubility in various solvents and its stability under certain conditions. It is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Safety and Hazards

2-Cyano-2-hexylbenzodithiolate is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It should be handled under inert gas, kept cool, and stored in a well-ventilated place. If it comes into contact with the eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 2-Cyano-2-hexylbenzodithiolate typically involves organic chemical synthesis methods. One common route includes the reaction of benzenecarbodithioic acid with 1-cyano-1-methylpentyl ester. The reaction conditions often involve the use of solvents and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

2-Cyano-2-hexylbenzodithiolate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiols or other reduced forms.

    Substitution: It can participate in substitution reactions where the cyano or hexyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2-Cyano-2-hexylbenzodithiolate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyano-2-hexylbenzodithiolate involves its interaction with molecular targets through its thiol and cyano groups. These functional groups can form bonds with various biological molecules, affecting their function. The pathways involved may include enzyme inhibition or activation, depending on the specific application .

Comparison with Similar Compounds

Similar compounds to 2-Cyano-2-hexylbenzodithiolate include other benzodithiolate derivatives such as:

Properties

IUPAC Name

2-cyanohexan-2-yl benzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NS2/c1-3-4-10-14(2,11-15)17-13(16)12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMXQLSMGWDAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C#N)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001204326
Record name Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858249-76-9
Record name Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858249-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenecarbodithioic acid, 1-cyano-1-methylpentyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001204326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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